REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[CH:7][C:6]([C:9](O)=[O:10])=[CH:5][CH:4]=1.Cl.[CH3:15][NH:16][O:17][CH3:18].CCN(C(C)C)C(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>CN(C=O)C.O>[CH3:18][O:17][N:16]([CH3:15])[C:9]([C:6]1[CH:7]=[N:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=1)=[O:10] |f:1.2,4.5|
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Name
|
|
Quantity
|
0.949 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=N1)C(=O)O)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CN(C)C=O
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Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
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Cl.CNOC
|
Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
2.259 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
Stir the resulting mixture for about 60 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Pour
|
Type
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EXTRACTION
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Details
|
Extract with EtOAc (4×75 mL)
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Type
|
WASH
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Details
|
Wash the combined organic extracts with a saturated sodium chloride aqueous solution (5×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the organic extracts over sodium sulfate
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Type
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FILTRATION
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Details
|
filter
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Type
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CUSTOM
|
Details
|
collect the filtrate
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Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
Dissolve the residue in EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
Sequentially wash the residue in EtOAc with a saturated NaHCO3 aqueous solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
to remove any residual acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1C=NC(=CC1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |